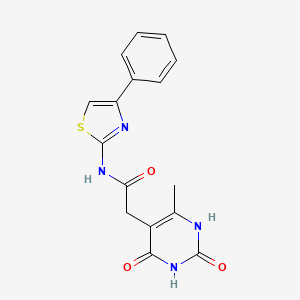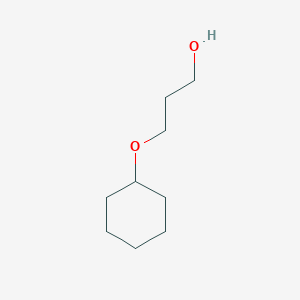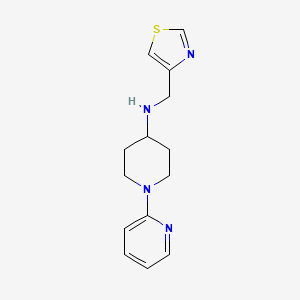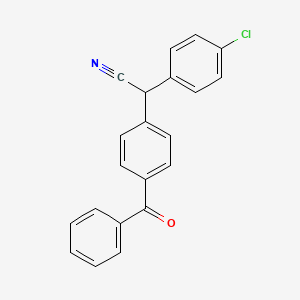![molecular formula C25H28N4O5S B2649764 Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate CAS No. 1112301-35-5](/img/structure/B2649764.png)
Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Analysis
Research has focused on understanding the crystal structure and molecular characteristics of related compounds, providing insights into their potential applications. For instance, the study by Filali Baba et al. (2019) on a similar compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, elaborates on the crystal structure, Hirshfeld surface analysis, and DFT studies, revealing the compound's three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions (Filali Baba et al., 2019). This level of structural understanding is crucial for determining the applicability of such compounds in various scientific endeavors.
Antimicrobial and Anticancer Potential
Several studies have been conducted on the synthesis and evaluation of quinoline derivatives for their potential antimicrobial and anticancer properties. Desai et al. (2007) synthesized new quinazolines showing promise as antimicrobial agents (Desai et al., 2007). Similarly, the creation of new quinazolinone-based derivatives has been explored for their potent dual inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting a potential role in cancer therapy (Riadi et al., 2021).
Spectroscopic Analysis and Molecular Docking
The compound's spectroscopic features and interactions with biological targets have also been subjects of research. El-Azab et al. (2016) detailed the spectroscopic analysis (FT-IR, FT-Raman, NMR) and molecular docking study of a related compound, highlighting its potential inhibitory activity against specific biological targets (El-Azab et al., 2016). This approach aids in predicting the biological efficacy of such compounds against diseases.
Synthesis and Chemical Reactivity
The synthesis and reactivity of compounds within the same class as Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate have been explored to expand the library of compounds with potential biological activities. Isaac et al. (2003) discussed the reactivity of similar compounds towards various electrophiles and nucleophiles, paving the way for the development of new derivatives with expected biological responses (Isaac et al., 2003).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-6-11-29-24(31)23-22(17-12-15(32-3)8-10-19(17)28(23)2)27-25(29)35-14-21(30)26-18-9-7-16(33-4)13-20(18)34-5/h7-10,12-13H,6,11,14H2,1-5H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUGKMSANWCUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2649682.png)

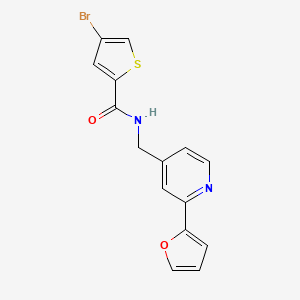
![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2649687.png)
